(S)-N-Fmoc-gamma-iodo-abu-ome
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Overview
Description
(S)-N-Fmoc-gamma-iodo-abu-ome is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used to protect the amine group in amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Fmoc-gamma-iodo-abu-ome typically involves multiple steps, starting from the corresponding amino acid. The general synthetic route includes:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Iodination: The gamma position of the amino acid is iodinated using an iodinating agent such as iodine or N-iodosuccinimide (NIS) under specific reaction conditions.
Esterification: The carboxyl group of the amino acid is esterified to form the final product, this compound. This step typically involves the use of an alcohol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated peptide synthesizers to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Fmoc-gamma-iodo-abu-ome undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of different functional groups at the gamma position.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield gamma-substituted derivatives, while reduction reactions typically yield the deiodinated product.
Scientific Research Applications
(S)-N-Fmoc-gamma-iodo-abu-ome has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Fmoc-gamma-iodo-abu-ome is primarily related to its role as a protected amino acid derivative in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
(S)-N-Fmoc-gamma-bromo-abu-ome: Similar structure but with a bromine atom instead of iodine.
(S)-N-Fmoc-gamma-chloro-abu-ome: Contains a chlorine atom at the gamma position.
(S)-N-Fmoc-gamma-fluoro-abu-ome: Features a fluorine atom at the gamma position.
Uniqueness
(S)-N-Fmoc-gamma-iodo-abu-ome is unique due to the presence of the iodine atom, which is larger and more reactive compared to other halogens. This allows for more diverse chemical modifications and functionalizations, making it a valuable compound in peptide synthesis and other applications.
Properties
Molecular Formula |
C20H20INO4 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoate |
InChI |
InChI=1S/C20H20INO4/c1-25-19(23)18(10-11-21)22-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24) |
InChI Key |
RAPINIFWJKOFMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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